Tofogliflozin was synthesized at Chugai Pharmaceutical Co., Ltd., Japan. It belongs to the class of sodium-glucose co-transporter inhibitors, which are designed to inhibit glucose reabsorption in the kidneys, promoting glucose excretion in urine. This mechanism is beneficial for patients with type 2 diabetes, as it helps to manage hyperglycemia without causing significant hypoglycemia .
The synthesis of tofogliflozin involves several key steps that have been optimized for efficiency and scalability. The process typically includes:
These methods have been refined over time, leading to more efficient synthetic routes that reduce costs and improve yields .
Tofogliflozin has a complex molecular structure characterized by multiple stereocenters and functional groups. Its chemical formula is , and its IUPAC name is:
The molecular structure is essential for its function as an inhibitor of glucose reabsorption in the kidneys .
Tofogliflozin undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Tofogliflozin's mechanism of action involves:
Tofogliflozin exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings .
Tofogliflozin has significant applications in pharmacology:
Tofogliflozin represents a promising advancement in diabetes therapy with its unique mechanism of action and favorable pharmacological profile. Its development reflects ongoing efforts to create more effective treatments for managing chronic conditions like type 2 diabetes mellitus.
Tofogliflozin belongs to the pharmacologic class of sodium-glucose cotransporter 2 inhibitors, which target the sodium-glucose cotransporter 2 protein expressed in the early proximal convoluted tubule (S1 segment) of the nephron. Under physiological conditions, sodium-glucose cotransporter 2 reabsorbs ~90–97% of filtered glucose from the glomerular filtrate via active sodium-dependent symport mechanisms. This process maintains energy homeostasis by minimizing urinary glucose excretion. In type 2 diabetes mellitus, renal sodium-glucose cotransporter 2 expression and glucose reabsorption thresholds (Tₘₐₓ) are pathologically elevated, exacerbating hyperglycemia. By competitively inhibiting sodium-glucose cotransporter 2, Tofogliflozin reduces renal glucose reabsorption, lowers the renal threshold for glucose (from ~240 mg/dL to 40–80 mg/dL), and promotes glucosuria. This insulin-independent mechanism decouples glycemic control from pancreatic β-cell function or insulin sensitivity [1] [3] [8].
A critical aspect of Tofogliflozin’s selectivity arises from its minimal interaction with sodium-glucose cotransporter 1, which predominantly mediates intestinal glucose/galactose absorption and residual renal glucose reabsorption (3–10%). Unlike nonselective inhibitors (e.g., Phlorizin), Tofogliflozin’s high sodium-glucose cotransporter 2/sodium-glucose cotransporter 1 inhibition ratio preserves intestinal glucose uptake, minimizing gastrointestinal adverse effects. Preclinical studies in rats demonstrate that under hypoglycemic conditions, sodium-glucose cotransporter 1 contributes more significantly to renal glucose reabsorption than sodium-glucose cotransporter 2. Tofogliflozin’s selectivity ensures negligible inhibition under hypoglycemia, reducing hypoglycemia risk while maintaining efficacy during hyperglycemia [4] [8].
Table 1: Renal Glucose Handling Under Sodium-Glucose Cotransporter 2 Inhibition
Parameter | Physiological State | Tofogliflozin-Treated State |
---|---|---|
Renal Glucose Threshold | 180–200 mg/dL | 40–80 mg/dL |
Sodium-Glucose Cotransporter 2-Mediated Reabsorption | 90–97% | 50–60% |
Sodium-Glucose Cotransporter 1-Mediated Reabsorption | 3–10% | Increases to ~40% |
Urinary Glucose Excretion | Minimal | Up to 80 g/day |
Tofogliflozin exhibits exceptional isoform selectivity, driven by its differential binding affinity for sodium-glucose cotransporter 2 over sodium-glucose cotransporter 1. Quantitative in vitro assays measuring half-maximal inhibitory concentration (IC₅₀) values reveal Tofogliflozin’s sodium-glucose cotransporter 2 inhibition at 2.9 nM, compared to 8,444 nM for sodium-glucose cotransporter 1—yielding a selectivity ratio (sodium-glucose cotransporter 1 IC₅₀/sodium-glucose cotransporter 2 IC₅₀) of 2,912-fold. This surpasses first-generation inhibitors: Dapagliflozin (selectivity ratio: 1,200-fold), Canagliflozin (414-fold), and Empagliflozin (1,100-fold) [2] [7].
Structure-activity relationship studies highlight the role of the aglycone moiety in isoform discrimination. Modifications to the bibenzyl core significantly alter selectivity:
Table 2: Inhibitory Potency and Selectivity of Sodium-Glucose Cotransporter 2 Inhibitors
Compound | Sodium-Glucose Cotransporter 2 IC₅₀ (nM) | Sodium-Glucose Cotransporter 1 IC₅₀ (nM) | Selectivity Ratio (Sodium-Glucose Cotransporter 1/Sodium-Glucose Cotransporter 2) |
---|---|---|---|
Tofogliflozin | 2.9 | 8,444 | 2,912 |
Dapagliflozin | 1.3 | 1,560 | 1,200 |
Canagliflozin | 2.2 | 910 | 414 |
Empagliflozin | 3.1 | 3,410 | 1,100 |
Ipragliflozin | 7.4 | 1,887 | 255 |
Tofogliflozin’s pharmacophore comprises three domains critical for sodium-glucose cotransporter 2 binding and inhibition:
Synergistic interactions between these domains enable Tofogliflozin to block sodium-glucose cotransporter 2’s conformational transitions. Upon binding, Tofogliflozin stabilizes the outward-facing state, preventing sodium cotransport and subsequent glucose translocation. Hydrogen bonding between glucopyranose O3/O4 and Asn⁷⁵/Asn³⁰⁰, and π-stacking of the aglycone with Phe¹⁰¹, further stabilize the inhibited complex [2] [9].
Table 3: Key Structural Features of Tofogliflozin and Functional Impact
Structural Domain | Chemical Feature | Role in Sodium-Glucose Cotransporter 2 Inhibition |
---|---|---|
Glucopyranose Ring | β-C-aryl glycoside | Competes with D-glucose; hydrogen bonding with transmembrane helices |
Spiroketal Linker | Spiro[4.5]decane system | Fixes spatial orientation; enhances selectivity via steric exclusion |
Aglycone: A-ring | Unsubstituted phenyl | Minimizes sodium-glucose cotransporter 1 affinity |
Aglycone: B-ring | 4-Ethyl substituent (R₁) | Optimizes hydrophobic pocket filling; metabolic stability |
Aglycone: B-ring | Chlorine at meta-position (R₂) | Halogen bonding with Glu⁹⁹; enhanced binding energy |
This molecular architecture underpins Tofogliflozin’s pharmacokinetic profile: high urinary excretion (facilitating renal action), short plasma half-life (5–6 hours), and sustained pharmacodynamic effects despite rapid clearance [10].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7